

Technical Guide: Melting Point of (1R,2S)-2-Amino-1,2-diphenylethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of (1R,2S)-2-Amino-1,2-diphenylethanol, a critical physical property for its identification, purity assessment, and application in pharmaceutical development. This document includes tabulated data for the compound and its stereoisomer, detailed experimental protocols for melting point determination, and a logical workflow for its characterization.

Introduction

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol widely utilized as a chiral auxiliary and building block in the asymmetric synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for achieving high enantioselectivity in various chemical transformations. The melting point is a fundamental physical constant used to characterize this solid compound and is a primary indicator of its purity. A sharp melting range is indicative of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities.

Quantitative Data: Melting Point

The melting point of **(1R,2S)-2-Amino-1,2-diphenylethanol** and its enantiomer, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, are presented in Table 1. As enantiomers, they possess identical physical properties, including their melting points.



Table 1: Melting Point of 2-Amino-1,2-diphenylethanol Stereoisomers

Compound Name	Stereoisomer	CAS Number	Melting Point (°C)
2-Amino-1,2- diphenylethanol	(1R,2S)-(-)	23190-16-1	141 - 144
2-Amino-1,2- diphenylethanol	(1S,2R)-(+)	23364-44-5	142 - 144

Note: The melting point is typically reported as a range, indicating the temperature at which the substance begins to melt to the temperature at which it is completely liquid.

Experimental Protocol: Melting Point Determination

The melting point of **(1R,2S)-2-Amino-1,2-diphenylethanol** is determined using the capillary method, a standard procedure for crystalline organic solids. This protocol is based on the guidelines found in the United States Pharmacopeia (USP) <741> and general organic chemistry laboratory practices.[1]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation:
 - Ensure the sample of (1R,2S)-2-Amino-1,2-diphenylethanol is completely dry.



- If the crystals are large, gently pulverize a small amount to a fine powder using a clean, dry mortar and pestle.
- Loading the Capillary Tube:
 - Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.
 - Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom.
 - The packed sample height should be approximately 2-3 mm.
- Melting Point Measurement (Initial/Rapid Determination):
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the sample at a relatively rapid rate to quickly determine an approximate melting range.
 - Record the temperature at which melting begins and the temperature at which the sample is completely molten.
- Melting Point Measurement (Accurate Determination):
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
 - Place a new, freshly prepared capillary tube with the sample into the apparatus.
 - Heat rapidly to a temperature about 10-15°C below the expected melting point.
 - Reduce the heating rate to approximately 1-2°C per minute.
 - Carefully observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (T1).
 - Continue heating at the slow rate and record the temperature at which the last crystal melts (T2).

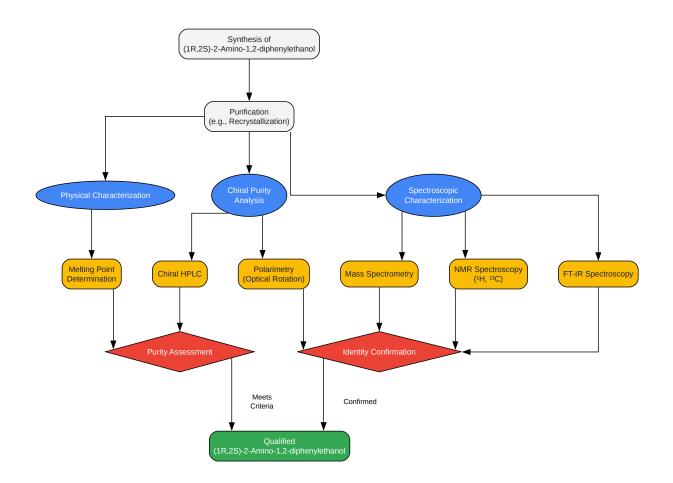


- The melting point range is reported as T1 T2.
- Mixed Melting Point (for Identity Confirmation):
 - Prepare an intimate 1:1 mixture of the sample with an authentic standard of (1R,2S)-2 Amino-1,2-diphenylethanol.
 - Determine the melting point of the mixture using the accurate determination method described above.
 - If there is no depression or broadening of the melting range compared to the individual sample and the standard, the identity of the sample is confirmed.

Visualization: Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chiral compound like **(1R,2S)-2-Amino-1,2-diphenylethanol**, where melting point determination is a key step in assessing purity and confirming identity.





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Figure 1. A logical workflow for the synthesis and characterization of **(1R,2S)-2-Amino-1,2-diphenylethanol**.

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References

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